2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride
Overview
Description
2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride is a synthetic organic compound with the molecular formula C14H21ClN2OS. It is characterized by the presence of a benzothiopyran ring system, which is a sulfur-containing heterocycle, and an amino-pentanamide side chain. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride typically involves the following steps:
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Formation of the Benzothiopyran Ring: : The benzothiopyran ring can be synthesized through a cyclization reaction involving a suitable thiol and an appropriate precursor, such as a halogenated aromatic compound. This step often requires the use of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions.
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Attachment of the Amino-Pentanamide Side Chain: : The amino-pentanamide side chain is introduced through a nucleophilic substitution reaction. This involves reacting the benzothiopyran intermediate with a suitable amine, such as 2-amino-pentanoic acid, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
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Formation of the Hydrochloride Salt: : The final step involves converting the free base form of the compound into its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent, such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiopyran ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the carbonyl group in the pentanamide side chain. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : The amino group in the compound can participate in nucleophilic substitution reactions. For example, it can react with ac
Properties
IUPAC Name |
2-amino-N-(3,4-dihydro-2H-thiochromen-4-yl)pentanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS.ClH/c1-2-5-11(15)14(17)16-12-8-9-18-13-7-4-3-6-10(12)13;/h3-4,6-7,11-12H,2,5,8-9,15H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEPDLCYMCPHEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1CCSC2=CC=CC=C12)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423024-84-3 | |
Record name | Pentanamide, 2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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